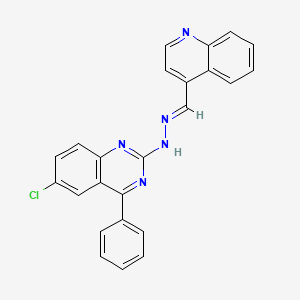

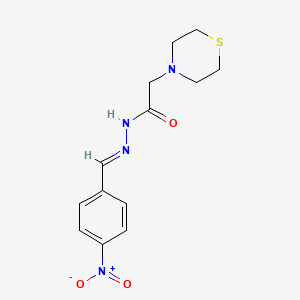

4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in the synthesis of various organic compounds .

Synthesis Analysis

Hydrazones are typically synthesized by the reaction of a hydrazine with a ketone or an aldehyde . The exact synthesis process for “4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone” would depend on the specific reactants and conditions used.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Hydrazones are known to undergo a variety of reactions, including oxidation and reduction .Scientific Research Applications

Molecular and Supramolecular Structures

Research has explored the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the synthesis of hydrazones, dihydro-pyrazolo[3,4-b]quinolines, and pyrazolo[3,4-b]quinolines. These compounds have shown a wide range of biological activities, with implications for antimicrobial and antiviral applications. The molecular and supramolecular structures of these compounds have been detailed, highlighting their potential value in pharmaceutical research (Kumara et al., 2016).

Synthesis Methods

Efficient synthesis methods for hydrazones, quinazolines, and Schiff bases have been developed, utilizing various approaches such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions. These methods have been monitored using chemometric approaches to provide insights into reaction profiles and times. The synthesized compounds have been evaluated for their cytotoxic and antimicrobial activities, indicating their potential in drug development (Pisk et al., 2020).

Cytotoxic Properties

Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have been synthesized and characterized, with their in vitro cytotoxicity studied across various human tumor cell lines. Some compounds showed significant cancer cell growth inhibitory effects, pointing to their potential as lead compounds for anticancer agent development (Korcz et al., 2018).

Antitumor Activity

Various pyrrolone and pyridazinone heterocycles derived from quinoline derivatives have been synthesized and evaluated for their in vitro antitumor activity, showing satisfactory activities against breast and colon tumors. This research underscores the broad spectrum of biological activity associated with quinoline derivatives and their potential in cancer therapy (El‐Helw & Hashem, 2020).

DNA Binding Studies

Studies on novel heterocyclic substituted quinoline Schiff bases have revealed their potent antimicrobial properties and their ability to interact with DNA. These interactions, characterized by bathochromic and hypochromic shifts in absorption spectra, suggest their potential use in the development of new antimicrobial agents (Lamani et al., 2008).

properties

IUPAC Name |

6-chloro-4-phenyl-N-[(E)-quinolin-4-ylmethylideneamino]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN5/c25-18-10-11-22-20(14-18)23(16-6-2-1-3-7-16)29-24(28-22)30-27-15-17-12-13-26-21-9-5-4-8-19(17)21/h1-15H,(H,28,29,30)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWBOKSJUMJOJX-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=NC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=NC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)

![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)

![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)

![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5564560.png)